Product packaging for C29H29ClN6O2(Cat. No.:)

C29H29ClN6O2

Cat. No.: B12639223
M. Wt: 529.0 g/mol
InChI Key: QHTHGZXZKUIGGT-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C29H29ClN6O2 is a cyclin-dependent kinase (CDK) degrading compound developed for research purposes . Its primary mechanism of action involves mediating the degradation of key cell cycle regulators, specifically CDK2, CDK4, and CDK6 . By targeting these kinases for degradation, this compound induces cell cycle arrest and provides a powerful tool for probing the intricate mechanisms of cell proliferation and growth signaling pathways. The main research value and application of this compound lie in the field of oncology, where it is used to investigate the therapeutic potential of CDK inhibition in various cancer models, including breast cancer and other neoplasms . It is strictly labeled For Research Use Only (RUO) . This means it is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses, and it must not be used as a starting material or excipient in the manufacture of pharmaceuticals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29ClN6O2 B12639223 C29H29ClN6O2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H29ClN6O2

Molecular Weight

529.0 g/mol

IUPAC Name

(E)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide

InChI

InChI=1S/C29H29ClN6O2/c1-2-3-16-38-27-11-10-22(18-26(27)30)28-24(20-36(34-28)25-8-5-4-6-9-25)17-23(19-31)29(37)33-12-7-14-35-15-13-32-21-35/h4-6,8-11,13,15,17-18,20-21H,2-3,7,12,14,16H2,1H3,(H,33,37)/b23-17+

InChI Key

QHTHGZXZKUIGGT-HAVVHWLPSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Strategies for the Chemical Synthesis of C29H29ClN6O2

The synthesis of Bosutinib has been approached through various routes, often focusing on efficiency, yield, and scalability. A central challenge in its synthesis is the construction of the substituted quinoline (B57606) core and the subsequent coupling with the aniline (B41778) and piperazine (B1678402) side chains.

One prominent strategy begins with 3-methoxy-4-hydroxybenzoic acid. This multi-step process involves the initial esterification of the starting material, followed by alkylation with 1-bromo-3-chloropropane (B140262) to introduce the linker for the future side chain. nih.gov Subsequent steps include nitration of the benzene (B151609) ring, reduction of the nitro group to an amine, and then a cyclization reaction to form the quinoline ring system. nih.gov The quinoline core is then chlorinated, typically using phosphorus oxychloride (POCl3), to create an activated intermediate. nih.gov This is followed by two successive amination reactions: first, a nucleophilic aromatic substitution with 2,4-dichloro-5-methoxyaniline (B1301479) to form the anilino-quinoline bond, and second, the addition of N-methylpiperazine to the propoxy side chain. nih.gov This route has been refined to improve yields and avoid harsh reaction conditions, such as extremely low temperatures, that were required in earlier methods. nih.gov

Another reported synthetic approach aims to improve efficiency by modifying the final coupling steps. This method first constructs an intermediate, 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile. derpharmachemica.com The hydroxyl group is then converted into a more reactive alkali metal salt (e.g., sodium, lithium, or potassium salt). derpharmachemica.com This phenolate (B1203915) intermediate is then alkylated with 1-(3-chloropropyl)-4-methylpiperazine (B54460) to yield the final Bosutinib molecule. derpharmachemica.com This strategy is reported to be efficient and avoids some of the impurities and complex steps found in other processes. derpharmachemica.com

Other patented methods describe alternative sequences, for instance, by coupling 6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-4-amino-3-quinolinecarbonitrile with 2,4-dichloro-5-methoxybenzaldehyde (B8799671) through condensation and reduction reactions. google.com Variations also exist in the choice of catalysts, such as using active copper reagents for the coupling reaction, which can offer economic advantages for industrial-scale production. google.com

Below is a data table outlining a representative synthetic scheme starting from 3-methoxy-4-hydroxybenzoic acid. nih.gov

StepStarting MaterialKey Reagents/ConditionsIntermediate/ProductReported Yield
13-Methoxy-4-hydroxybenzoic acidCH3OH, Thionyl chlorideMethyl 4-hydroxy-3-methoxybenzoateNot specified
2Methyl 4-hydroxy-3-methoxybenzoate1-bromo-3-chloropropane, K2CO3, DMFMethyl 4-(3-chloropropoxy)-3-methoxybenzoate90.0%
3Methyl 4-(3-chloropropoxy)-3-methoxybenzoateHNO3, Acetic acidMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate89.0%
4Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoatePowdered iron, NH4ClMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate91.5%
5Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate3,3-diethoxypropionitrile, Trifluoroacetic acid(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoateNot specified
6(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoateNaOH7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrileNot specified
77-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrilePOCl34-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileNot specified
84-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2,4-dichloro-5-methoxyaniline, Pyridine hydrochloride7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile60.2%
97-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrileNaI, N-methylpiperazineBosutinib (this compound)75.0%

Exploration of Synthetic Routes for this compound Analogues

The synthesis of analogues of Bosutinib is a key area of research, primarily for structure-activity relationship (SAR) studies to explore how molecular modifications affect biological activity. These synthetic efforts typically retain the core 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold while varying the substituents at different positions.

One common modification involves altering the solubilizing side chain at the C-7 position of the quinoline ring. For example, the N-methylpiperazine group can be replaced with other cyclic amines, such as morpholine. The synthesis of such analogues follows a similar pathway to Bosutinib, where the key difference lies in the final step. Instead of reacting the 7-(3-chloropropoxy) intermediate with N-methylpiperazine, it is reacted with a different desired amine, like morpholine, to yield the corresponding analogue.

Another area of exploration is the substitution pattern on the C-4 anilino ring. The 2,4-dichloro-5-methoxy substitution is a key feature of Bosutinib, but analogues with different halogen and alkoxy patterns have been synthesized to probe the electronic and steric requirements of the binding pocket of its biological targets. The synthesis of these analogues requires access to differently substituted anilines, which are then coupled with the 4-chloro-quinoline intermediate.

Furthermore, modifications to the quinoline core itself have been investigated. This includes the synthesis of tricyclic analogues, such as 4-anilinobenzo[g]quinoline-3-carbonitriles. These are prepared by starting with a larger polycyclic core, which is then elaborated in a manner similar to the standard quinoline synthesis to produce more rigid and extended molecular structures. Research in this area has shown that analogues with cyclic basic amine groups attached via ethoxy linkages at the C-8 position of the benzo[g]quinoline core can be synthesized and exhibit potent activity.

Investigation of Post-Synthetic Modification and Functionalization of this compound

Post-synthetic modification refers to the chemical alteration of a fully synthesized molecule to introduce new functional groups or labels. For this compound, research in this area has been limited but has yielded interesting applications, particularly leveraging the unique chemical properties of the nitrile group.

The nitrile (-C≡N) group at the C-3 position of the quinoline ring has been utilized as a molecular vibrational probe. nih.gov The vibrational frequency of a nitrile group is highly sensitive to its local electrostatic environment. This property has been exploited in spectroscopic studies where Bosutinib is bound to its target proteins. nih.gov By measuring shifts in the infrared absorption frequency of the nitrile group upon binding, researchers can gain insights into the physical environment of the protein's active site. nih.gov This use of the intrinsic nitrile group as a probe is a form of post-synthetic investigation that does not require chemical modification of the drug itself but rather utilizes an existing functional group for advanced biophysical analysis. nih.gov

While the terminal methyl group on the piperazine ring or the aromatic rings could theoretically serve as points for further chemical modification (e.g., for creating bioconjugates, imaging agents, or affinity probes), there is currently a lack of extensive published research detailing such post-synthetic functionalization of the Bosutinib molecule for these purposes. The metabolic stability of the nitrile group means it typically passes through biological systems without modification, making it a stable anchor for its primary biological function. chemicalbook.com

Molecular Mechanism of Action Research

Elucidation of c-Met Kinase Inhibition by C29H29ClN6O2 at the Molecular Level

Crizotinib demonstrates a potent, concentration-dependent inhibition of c-Met phosphorylation. nih.govnih.gov By acting as an ATP-competitive inhibitor, it effectively blocks the catalytic activity of the c-Met receptor tyrosine kinase. researchgate.netcellsignal.com This inhibition prevents the downstream signaling cascades that are normally initiated by the binding of its ligand, hepatocyte growth factor (HGF). The result is a suppression of c-Met-dependent tumor cell growth, survival, and invasion. cellsignal.comnih.gov Research has shown that Crizotinib can potently inhibit c-Met phosphorylation and its associated signal transduction in various tumor models. nih.gov

Notably, the compound also targets oncogenic fusion proteins involving ALK, such as EML4-ALK and NPM-ALK. nih.govnih.gov The formation of these fusion proteins leads to dysregulated gene expression and signaling, contributing to increased cell proliferation and survival. nih.gov Crizotinib's ability to inhibit these constitutively active kinases is a cornerstone of its therapeutic effect in cancers harboring these specific genetic rearrangements. nih.govcancernetwork.com

Investigation of Downstream Signaling Pathway Modulation by this compound

The inhibition of kinases like ALK and c-Met by Crizotinib leads to the modulation of several critical downstream signaling pathways. These pathways, when constitutively activated by oncogenic kinases, drive tumor growth and survival. clinpgx.org Key pathways affected by Crizotinib include:

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Crizotinib has been shown to slightly affect the phosphorylation of AKT, a central mediator in this pathway. nih.gov

JAK/STAT Pathway: This pathway is involved in cell proliferation and apoptosis. Crizotinib effectively inhibits the phosphorylation of STAT3. nih.govnih.gov

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a significant role in cell division and proliferation. Crizotinib can impact the phosphorylation of ERK, another key protein in this cascade. nih.gov

By down-regulating these pathways, Crizotinib can suppress tumor growth, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death). nih.gov

Table 1: Downstream Signaling Pathways Modulated by this compound

Pathway Key Mediators Affected Biological Outcome of Inhibition
PI3K/AKT AKT Reduced cell survival and proliferation
JAK/STAT STAT3 Inhibition of cell proliferation, induction of apoptosis
RAS/RAF/MEK/ERK ERK Suppression of cell division and proliferation

Research on Allosteric Regulation and Binding Site Characterization of this compound

Crizotinib functions as a Type I kinase inhibitor, meaning it competes with ATP for binding within the kinase's active site. researchgate.net Its binding affinity is a critical determinant of its inhibitory potency. Molecular dynamics simulations have revealed that mutations within the kinase domain of ALK can alter the binding affinity of Crizotinib. nih.gov

For instance, the L1198F mutation in ALK can change the conformation of the inhibitor binding site, leading to a higher binding affinity for Crizotinib. nih.gov Two-dimensional interaction diagrams show that Crizotinib forms hydrogen bonds with specific amino acid residues, such as Glu1197 and Met1199, within the ALK binding pocket. nih.gov The 2-amino pyridine ring of Crizotinib fits into the adenine site of the ATP-binding pocket, while the piperidine (B6355638) ring extends towards the solvent-exposed surface. researchgate.net This specific interaction is stabilized by a network of hydrophobic interactions. researchgate.netresearchgate.net While primarily an ATP-competitive inhibitor, there is also evidence to suggest that Crizotinib may exert allosteric inhibition, particularly in the context of the Bcr/Abl kinase. researchgate.net

Table 2: Key Amino Acid Interactions for this compound Binding in ALK

Interacting Residue Type of Interaction
Glu1197 Hydrogen Bond
Met1199 Hydrogen Bond

Mechanistic Enzymology and Metabolic Pathway Elucidation Research for this compound

The metabolism of Crizotinib is a complex process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. clinpgx.org The major metabolite of Crizotinib in humans is Crizotinib lactam (M10). clinpgx.org The formation of this metabolite is believed to occur through a two-step process involving an imine intermediate, a reaction catalyzed by CYP3A4, CYP3A5, and aldehyde oxidase 1 (AOX1). clinpgx.org

Compound Names

Chemical FormulaCommon Name
This compoundCrizotinib

Target Identification and Validation Research

Methodologies for Primary Target Identification of C29H29ClN6O2 (e.g., kinome profiling, proteomics)

The primary targets of Brigatinib have been identified through comprehensive screening methodologies that assess its interaction with a wide array of cellular proteins.

Kinome Profiling: This technique has been instrumental in defining Brigatinib's selectivity and potency against the human kinome, the complete set of protein kinases in the genome. Kinase screening assays have demonstrated that Brigatinib is a highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene-1 (ROS1). nih.gov In a broad panel of over 250 kinases, Brigatinib showed a high degree of selectivity for ALK. nih.gov Further kinome profiling has confirmed its activity against numerous other kinases, highlighting its nature as a multi-kinase inhibitor. oncotarget.comresearchgate.netplos.org For instance, MIB/MS (Multiplexed Inhibitor Beads and Mass Spectrometry) kinome profiling has been utilized to assess target specificity in various cancer cell models. researchgate.net

The following table summarizes the primary and other significant targets of Brigatinib identified through these methodologies.

TargetMethodologyFindingReference
ALKKinome Profiling, ProteomicsPotent inhibitor of ALK autophosphorylation and activity. nih.goveuropa.eu
ROS1Kinome ProfilingPotent inhibitor. nih.govdrugbank.com
EGFRKinome ProfilingInhibitor of EGFR, with selectivity for mutant forms. drugbank.comwikipedia.org
FLT3Kinome ProfilingIdentified as a target. oncotarget.complos.org
FERKinome ProfilingIdentified as a target. oncotarget.complos.org
IGF-1RProteomics, Kinome ProfilingIdentified as a target. oncotarget.complos.org

Validation Approaches for this compound-Target Interactions

Once potential targets are identified, their interaction with Brigatinib and the biological consequences of this interaction must be rigorously validated.

Biochemical and Cellular Assays: The inhibitory action of Brigatinib on its primary target, ALK, has been validated through in vitro and in vivo assays. These studies have shown that Brigatinib inhibits the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins like STAT3. europa.eu Furthermore, cell-based viability assays have demonstrated that Brigatinib potently inhibits the proliferation of cell lines expressing EML4-ALK fusion proteins. nih.govresearchgate.neteuropa.eu The IC50 value, a measure of inhibitor potency, for Brigatinib against native ALK in cell lines has been reported to be approximately 10 nmol/L, which is significantly more potent than first-generation inhibitors. nih.gov

Genetic Approaches: Genetic techniques such as CRISPR-Cas9 gene editing and RNA interference (siRNA) are powerful tools for target validation. biocompare.comwjbphs.comaxxam.com By specifically knocking out or knocking down a putative target gene, researchers can mimic the effect of a drug. If the genetic perturbation results in a similar phenotype to that observed with drug treatment, it provides strong evidence that the protein is a genuine target. biocompare.comtechnologynetworks.com For instance, the anti-migratory effects of Brigatinib were validated by showing that the genetic modulation of MARK2 and MARK3, identified as off-targets, phenocopied the effect of the drug. nih.govnih.govresearchgate.net

Structural Analysis: Structural biology techniques, such as X-ray crystallography, can provide atomic-level details of how a drug binds to its target protein. nih.gov The unique and potent activity of Brigatinib against various ALK mutants has been rationalized through structural analyses, which help to explain its ability to overcome resistance to other ALK inhibitors. nih.gov

Identification of Off-Target Interactions and Polypharmacology of this compound through Research Methodologies

Differential Chemoproteomics: This powerful technique has been used to identify unique off-target interactions of Brigatinib. By comparing its target profile with that of other ALK inhibitors, researchers have identified MARK2 and MARK3 as unique targets of Brigatinib. nih.govnih.gov The co-inhibition of these kinases is largely responsible for Brigatinib's superior ability to inhibit cancer cell migration, a phenomenon described as cross-phenotype polypharmacology. nih.govnih.govresearchgate.net

Kinome-wide Profiling: As mentioned earlier, broad kinome screens have revealed that Brigatinib inhibits a range of kinases beyond ALK and ROS1. nih.govplos.org These off-target interactions can contribute to both its therapeutic effects and potential toxicities. For example, in addition to ALK, Brigatinib also targets other receptor tyrosine kinases such as EGFR and FLT3, as well as non-receptor tyrosine kinases like FER. oncotarget.com The addition of Brigatinib to other treatments has been observed to generate off-target side effects, highlighting the clinical relevance of its polypharmacological profile. mdpi.com

The table below lists some of the identified off-targets of Brigatinib.

Off-TargetMethodologyImplicationReference
MARK2/3Differential ChemoproteomicsContributes to anti-migratory effects. nih.govnih.govresearchgate.net
FAK (PTK2)Proteomics, Kinome ProfilingImportant for growth and survival of certain tumor types. plos.orgresearchgate.net
PYK2 (PTK2B)Kinome ProfilingDegraded by Brigatinib-based degraders. acs.org
FERKinome ProfilingStrongly inhibited in NF2-deficient meningioma and schwannoma cells. plos.org
FLT3Kinome ProfilingIdentified as a target. oncotarget.comdrugbank.com
IGF-1RProteomics, Kinome ProfilingIdentified as a target. oncotarget.comdrugbank.com
PTK6Kinome ProfilingDegraded by Brigatinib-based degraders. acs.org

Network Pharmacology Approaches for this compound Target Discovery

Network pharmacology is an emerging discipline that analyzes the complex interactions between drugs, targets, and biological pathways from a network perspective. nih.gov This approach moves beyond the "one drug, one target" paradigm to embrace the complexity of drug action in a biological system.

Systems Biology-Based Mechanistic Modeling: While direct network pharmacology studies on Brigatinib are not extensively documented, related systems biology approaches have been employed. An in silico systems biology-based mechanistic model was created to compare the mechanisms of action of Brigatinib and another second-generation ALK inhibitor, alectinib. oncotarget.com This model integrated information from databases and scientific literature to define the protein target profiles of the drugs and simulate their effects on various pathophysiological pathways. oncotarget.com Such models can help to differentiate between drugs with similar primary targets and generate hypotheses about their respective strengths and weaknesses. oncotarget.com

Computational Inference: The principles of network pharmacology often involve computational methods to infer target-drug relationships. researchgate.net By analyzing large datasets, including genomic, proteomic, and phenotypic data, these methods can predict novel targets and understand the system-level effects of a drug. dev.toresearchgate.net For Brigatinib, turning it into a degrader molecule (PROTAC) was shown to reshuffle its kinome ranking profile, indicating a change in its network of interactions. acs.orgacs.org This highlights how computational and network-based views can guide the development of new chemical entities with altered target profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for C29H29ClN6O2 and Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to identify statistical relationships between the chemical structures of a series of compounds and their biological activities. For Anaplastic Lymphoma Kinase (ALK) inhibitors, 3D-QSAR models are instrumental in guiding the design of new derivatives with enhanced potency and selectivity. thieme-connect.comnih.gov

Research on pyrimidine-based ALK inhibitors has utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. thieme-connect.com These models correlate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their inhibitory activity. For a set of 45 pyrimidine (B1678525) derivatives, a CoMFA model yielded a high cross-validated q² value of 0.663 and a non-cross-validated r² of 0.998, indicating strong predictive capability. thieme-connect.com The CoMSIA model for the same set also showed good predictability with a q² of 0.730. thieme-connect.com

These models generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, such analyses might indicate that bulky substituents in one region of the molecule enhance activity, while electronegative groups in another region are detrimental. thieme-connect.com Similar QSAR studies on pyrazolone-based ALK inhibitors have identified key descriptors like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and calculated logP (cLogP) as crucial for ALK inhibition. researchgate.net These studies provide a theoretical framework that helps medicinal chemists prioritize and design new analogues with improved biological activity. nih.gov

Table 1: Statistical Results of 3D-QSAR Models for Pyrimidine-Based ALK Inhibitors thieme-connect.com

Model q² (Cross-validated) r² (Non-cross-validated) F value Predictive Capability
CoMFA 0.663 0.998 2,401.970 Good

| CoMSIA | 0.730 | 0.988 | 542.933 | Good |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies related to this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight chemical fragments that bind weakly to the target protein. slideshare.netaacrjournals.org These fragments are then optimized and grown into more potent lead compounds. The development of Alectinib is a successful application of the FBDD approach. slideshare.netresearchgate.net

The discovery process involved identifying small fragments that could serve as starting points. acs.org One study on novel cyclopropane (B1198618) ALK inhibitors started with fragments like 3-cyano-phenyl, which showed an initial IC₅₀ of 51 μM. acs.org Through structure-based design and optimization, these initial hits are elaborated. For Alectinib, this process led to its unique and potent 5H-benzo[b]carbazol-11(6H)-one scaffold. nih.govresearchgate.net

Scaffold hopping is a related medicinal chemistry strategy used to identify new molecular backbones that maintain the biological activity of a known compound but possess different structural features. nih.gov This technique is crucial for discovering structurally novel inhibitors that can overcome resistance to existing drugs. nih.gov In the context of ALK inhibitors, scaffold hopping has been used to design 6,8-disubstituted purines as analogues of known thieno[3,2-d]pyrimidines, resulting in new compounds with submicromolar ALK inhibition. nih.gov This approach allows for the exploration of new chemical space, potentially leading to compounds with improved properties such as solubility or metabolic stability.

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Derivatization

During the optimization of a lead compound, medicinal chemists use various metrics to assess the quality of the molecules being synthesized. Two key metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE). researchgate.net

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom of a molecule. It helps in selecting compounds that have a favorable binding energy for their size. researchgate.net

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound (as pIC₅₀) to its lipophilicity (logP). It is calculated as: LiPE = pIC₅₀ - logP. wikipedia.org Compounds with high LiPE (typically >6) are often considered more desirable as they achieve high potency without excessive lipophilicity, which can negatively impact solubility, metabolic clearance, and selectivity. wikipedia.org

In the development of ALK inhibitors designed to overcome resistance, LiPE analysis has been a critical tool. acs.org By focusing on improving LiPE, researchers can guide modifications to a lead structure. For example, a study aiming to improve upon Crizotinib-resistant mutants used structure-based design and a focus on LiPE to develop new aminopyridine derivatives. acs.org The optimization of one series led to compound 8e , which had a high cellular LiPE and showed robust tumor growth inhibition in a resistant cell line model. acs.org The introduction of polar substituents at optimal positions was a key strategy to improve metabolic stability and potency, guided by efficiency metrics. researchgate.net

Table 2: Efficiency Metrics for an Optimized ALK Inhibitor Analogue (Compound 8e) acs.org

Compound Cellular Potency (IC₅₀) Cellular Lipophilic Efficiency (cLiPE)

| 8e | 6.6 nM | 5.3 |

Stereochemical Influences on the Biological Activity of this compound

Stereochemistry plays a crucial role in the interaction between a drug molecule and its target protein. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity between enantiomers. Chiral kinase inhibitors often exhibit improved pharmacokinetics and target selectivity. nih.gov

While the core benzo[b]carbazole structure of Alectinib is achiral in the traditional sense of having a stereocenter, the principles of stereochemistry are paramount in the development of its analogues and other kinase inhibitors. For instance, in the design of ALK inhibitors based on a 3-benzyloxyaminopyridine scaffold, researchers synthesized and tested compounds with chiral centers. The resulting enantiomers often displayed different potencies, although the absolute chirality was not always defined in the initial report. acs.org

In another study focused on novel cyclopropane ALK inhibitors, a racemic compound was separated into its individual enantiomers via chiral HPLC. acs.org Subsequent testing revealed that one enantiomer was significantly more potent than the other, highlighting the importance of controlling stereochemistry to achieve optimal biological activity. acs.org These findings underscore that even when the final drug candidate is not chiral, the exploration of chiral intermediates and analogues is a vital part of the structure-activity relationship studies that lead to a potent and selective inhibitor.

Preclinical Research Methodologies in Vitro and in Silico Focus

In Vitro Cellular Assays for C29H29ClN6O2 Activity Assessment

The in vitro activity of Brigatinib has been extensively evaluated across various cancer cell lines to determine its potency and selectivity. Cellular assays are fundamental in measuring a compound's effect on cell viability, proliferation, and survival.

Cell Proliferation and Viability Assays: Researchers have utilized multiple cell lines, particularly those with known anaplastic lymphoma kinase (ALK) gene rearrangements (ALK+), to assess Brigatinib's anti-proliferative effects. In a panel of ALK+ cell lines, Brigatinib demonstrated potent inhibition of cell growth with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 4 to 31 nmol/L. researchgate.net Specifically, in ALK+ non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) cell lines, Brigatinib inhibited native ALK with an average IC50 of 10 nmol/L, showing approximately 12-fold greater potency than the first-generation inhibitor, Crizotinib. nih.gov In neuroblastoma cell lines addicted to ALK, Brigatinib abrogated proliferation with an IC50 of 75.27 ± 8.89 nM. windows.net

The compound's selectivity was highlighted by comparing its activity in ALK-positive versus ALK-negative cell lines. For three ALK-negative ALCL and NSCLC cell lines, the GI50 values (the concentration causing 50% inhibition of cell growth) were significantly higher, ranging from 503 to 2,387 nmol/L, demonstrating over 100-fold selectivity for ALK-positive cells. researchgate.netwindows.net

Target Phosphorylation Inhibition: In addition to growth inhibition, assays were conducted to measure the inhibition of target protein phosphorylation. In ALK+ cell lines like Karpas-299 (ALCL) and H3122 (NSCLC), treatment with Brigatinib led to a potent, dose-dependent inhibition of ALK autophosphorylation. researchgate.net This confirms that the observed anti-proliferative effects are directly linked to the inhibition of the primary target's kinase activity within the cellular context.

Table 1: In Vitro Cellular Activity of this compound (Brigatinib)

Cell Line TypeAssay TypeMetricResultCitation
ALK+ NSCLC & ALCL PanelCell ProliferationIC504 - 31 nmol/L researchgate.net
ALK+ Cell Lines (Native ALK)Cell ProliferationIC5010 nmol/L nih.gov
ALK-addicted NeuroblastomaCell ProliferationIC5075.27 ± 8.89 nM windows.net
ALK-negative ALCL & NSCLCCell Growth InhibitionGI50503 - 2,387 nmol/L researchgate.netwindows.net
ALK+ Cell LinesCellular ALK InhibitionIC5014 nM windows.net
ROS1+ Cell LinesCellular ROS1 InhibitionIC5018 nM windows.net

Biochemical Assays for this compound Target Engagement and Enzyme Inhibition

Biochemical assays are crucial for quantifying a compound's direct inhibitory effect on purified enzymes, independent of cellular factors. These assays have been instrumental in defining the potency and selectivity profile of Brigatinib against a wide range of kinases.

Kinase Inhibition Assays: Using purified kinase domains, researchers have determined the IC50 values of Brigatinib against its primary target, ALK, and its various mutant forms. In a HotSpotSM kinase profiling assay, Brigatinib demonstrated potent inhibition of the in vitro kinase activity of wild-type ALK with an IC50 of 0.6 nM. windows.netresearchgate.net Importantly, it maintained substantial activity against clinically relevant ALK mutants, including the highly resistant G1202R mutation (IC50 range of 0.6-6.6 nM). windows.netresearchgate.net

A key aspect of preclinical evaluation is determining selectivity. Brigatinib was screened against a large panel of kinases (over 289) to assess its off-target activities. nih.govresearchgate.net It was found to be highly selective, inhibiting only 11 additional kinases with an IC50 of less than 10 nM. windows.netresearchgate.net These included ROS1, FLT3, and certain mutant forms of EGFR. windows.netresearchgate.net The metabolite of Brigatinib, AP26123, was also evaluated and found to inhibit ALK with approximately three-fold lower potency than the parent compound in kinase assays. europa.eu

Competitive Binding Assays: To further understand its interaction with target proteins, indirect competitive enzyme-linked immunosorbent assays (ELISA) have been developed. These assays utilize a specific polyclonal antibody that recognizes Brigatinib to quantify its concentration, which can be applied to study its binding in various biological matrices. nih.gov

Table 2: Biochemical Kinase Inhibition Profile of this compound (Brigatinib)

Kinase TargetAssay TypeMetricResult (nM)Citation
ALK (Anaplastic Lymphoma Kinase)Enzyme InhibitionIC500.6 windows.netresearchgate.net
ALK G1202R MutantEnzyme InhibitionIC500.6 - 6.6 windows.netresearchgate.net
ROS1Enzyme InhibitionIC501.5 - 2.1 windows.netresearchgate.net
FLT3Enzyme InhibitionIC501.5 - 2.1 windows.netresearchgate.net
EGFR L858R MutantEnzyme InhibitionIC501.5 - 2.1 windows.net
EGFR L858R/T790M MutantEnzyme InhibitionIC5029 - 160 windows.net
METEnzyme InhibitionIC50>1000 windows.net

Mechanistic In Vitro Studies on Cellular Processes Modulated by this compound

Beyond direct target inhibition, it is vital to understand how a compound affects broader cellular processes. One such process implicated in cancer progression and drug resistance is the epithelial-mesenchymal transition (EMT).

EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties similar to mesenchymal cells. oaepublish.com This transition is associated with changes in molecular markers, such as the downregulation of E-cadherin (an epithelial marker) and the upregulation of Vimentin and ZEB1 (mesenchymal markers). amegroups.org EMT is a known mechanism of resistance to various tyrosine kinase inhibitors (TKIs). amegroups.org While direct studies extensively detailing the effects of Brigatinib on the EMT process are not prominent in the search results, the compound's mechanism of action is relevant in this context. Resistance to ALK inhibitors can be driven by bypass signaling pathways that are also known to induce EMT. oncotarget.com For instance, signaling pathways like JAK/STAT and MEK/ERK, which Brigatinib is predicted to modulate, are involved in processes related to cancer cell invasion and resistance. oncotarget.commdpi.com Studies have shown that in other contexts, such as MET-amplified NSCLC, resistance to TKIs is associated with cells adopting an EMT phenotype, characterized by a spindle-like morphology and the expected changes in E-cadherin and Vimentin expression. amegroups.org This highlights the importance of investigating the interplay between kinase inhibitors like Brigatinib and the EMT process in preclinical models to anticipate potential resistance mechanisms.

In Silico Predictive Modeling in Preclinical Research for this compound

In silico, or computational, methodologies play a significant role in modern drug discovery and development, from initial hit discovery to predicting drug interactions and mechanisms.

Molecular Docking and Binding Mode Prediction: Molecular docking simulations have been employed to understand the interaction between Brigatinib and its targets at an atomic level. These models have shown that Brigatinib fits into the ATP-binding pocket of the ALK kinase domain. researchgate.net A unique structural feature of Brigatinib, a phosphine (B1218219) oxide moiety, acts as a novel hydrogen-bond acceptor, which is critical for its high potency and selectivity. researchgate.net Computational studies comparing the binding energies of various ALK inhibitors with the ALK catalytic domain (cdALK+) calculated a binding energy for the Brigatinib-cdALK+ complex of 218.34 kJ/mol. nih.gov Further molecular dynamics simulations revealed that the root mean square deviation (RMSD) of Brigatinib was similar to that of ATP, suggesting a stable interaction within the binding pocket. nih.gov

Systems Biology Modeling: More complex in silico approaches, such as mechanistic systems biology models, have been used to compare the potential efficacy and mechanisms of action of Brigatinib with other drugs. One such study used artificial neural networks and sampling-based methods to build a model of Brigatinib's effects on ALK+ NSCLC. oncotarget.com This model, with a reported accuracy of 94%, predicted that Brigatinib strongly modulates key resistance pathways like JAK/STAT, MEK/ERK, and PI3K more effectively than other second-generation inhibitors. oncotarget.com The model also suggested a robust effect of Brigatinib on cellular mechanisms related to invasiveness and metastasis. oncotarget.com These computational models provide a framework for generating hypotheses and understanding the broader biological impact of the compound that can be tested experimentally. chemrxiv.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring Function Development for C29H29ClN6O2

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dasatinib (this compound), docking studies are crucial for understanding its interactions with various protein targets.

Researchers utilize docking algorithms to place Dasatinib into the binding sites of target proteins, such as ABL kinase, Bruton's tyrosine kinase (BTK), and others. For instance, docking simulations of Dasatinib with the epidermal growth factor receptor (EGFR) have been performed to elucidate binding modes. jptcp.com The process involves generating a grid around the active site of the protein and then allowing the ligand (Dasatinib) to explore different conformations within that space. jptcp.com

The evaluation of these docked poses is performed using scoring functions, which estimate the binding affinity. A variety of scoring functions are employed, including force-field-based functions like Dock Score, and empirical scoring functions like LigScore1, LigScore2, PLP1, and PLP2. researchgate.net Dock Score calculates the ligand/protein interaction energy and the internal energy of the ligand. researchgate.net Studies have reported docking scores for Dasatinib and its derivatives against targets like EGFR-TK, with Dasatinib itself showing a score of -6.617. jptcp.com In another study targeting the Minichromosome Maintenance Complex Component 7 (MCM7) protein, Dasatinib was identified as a top candidate with a high negative binding affinity. nih.gov Molecular docking of Dasatinib with core gene targets in radiation skin ulcers, such as EGFR, ERBB2, FYN, JAK2, KIT, and SRC, showed favorable binding energies (≤ −5 kcal/mol), indicating spontaneous and strong binding. nih.gov

These computational predictions are essential for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the design of new analogues with improved potency and selectivity. jptcp.com

Table 1: Molecular Docking Scores for Dasatinib and Related Compounds
CompoundTarget ProteinDocking Score (kcal/mol)Reference
DasatinibEGFR-TK (1M17)-6.617 jptcp.com
PVS3 (Derivative)EGFR-TK (1M17)-7.811 jptcp.com
DasatinibAbl TK (2GQG)-9.013 mdpi.com
ImatinibAbl TK (2GQG)-8.218 mdpi.com
DasatinibFYN≤ -5.0 nih.gov
DasatinibJAK2≤ -5.0 nih.gov

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic view of the stability and behavior of Dasatinib-protein complexes. These simulations, often running for hundreds of nanoseconds (ns), complement the static picture provided by molecular docking. nih.govacs.org

RMSF analysis quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. acs.org These analyses, often performed using software packages like GROMACS, provide detailed insights into the conformational changes and key interactions that stabilize the Dasatinib-target complex, which are crucial for understanding its inhibitory mechanism. oup.comjpionline.org Unbiased MD simulations have even captured the entire binding process of Dasatinib to c-Src kinase in nanosecond timescales (~30 ns), a significant achievement that details the binding pathway without preconceived biasing forces. nih.gov

Table 2: Parameters and Findings from MD Simulations of Dasatinib Complexes
Target ProteinSimulation DurationKey FindingReference
MCM7500 nsComplex became stable after 307 ns; average protein RMSD was 2.638 Å. nih.gov
SIK2500 nsSystem was stable with an average RMSD of 1.91 ± 0.17 Å. acs.org
c-Src Kinaseup to 35 nsMultiple independent binding events were observed in nanosecond timescales. nih.gov
PTK65 nsMD trajectories were analyzed for RMSD, RMSF, and radius of gyration. jpionline.org

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of Dasatinib. These methods provide a deeper understanding of the molecule's intrinsic properties that govern its biological activity.

DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (HLG) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov For Dasatinib (identified by its PubChem CID 3062316), DFT calculations yielded HOMO and LUMO energies of -0.21012 and -0.05364 atomic units (a.u.), respectively. nih.gov From these values, other electronic properties such as hardness and softness can be derived, which further describe the molecule's reactivity. nih.gov

These calculations are often performed using specific functionals, like B3LYP, in conjunction with basis sets such as 6-31G(d,p). nih.gov Quantum chemical methods have also been applied to elucidate a novel, more efficient eight-step synthetic route for Dasatinib, where DFT was used to calculate the energy of reactants, intermediates, and products, showing a lower energy barrier compared to previously reported schemes. sciencepublishinggroup.com Furthermore, studies on the core structure of Dasatinib, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (ANMC), have used DFT to predict and confirm experimental spectroscopic data (NMR, FTIR, UV-visible) and to map the molecular electrostatic potential (MEP), which indicates the reactive sites of the molecule. nih.gov

Table 3: Quantum Chemical Properties of Dasatinib (CID_3062316) from DFT Calculations
ParameterCalculated ValueUnitReference
HOMO Energy-0.21012a.u. nih.gov
LUMO Energy-0.05364a.u. nih.gov
HOMO-LUMO Gap (HLG)4.07473eV nih.gov
Hardness2.037365eV nih.gov
Softness0.4908eV nih.gov

De Novo Design and Virtual Screening Approaches for this compound-related Scaffolds

The chemical scaffold of Dasatinib serves as a valuable starting point for the discovery of new therapeutic agents. De novo design and virtual screening are two key computational strategies used to explore the chemical space around the Dasatinib framework to identify novel compounds with desired biological activities.

Virtual screening involves searching large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. For instance, in one study, a three-tier virtual screening process was used to identify new Dasatinib analogues that could target mutated BCR-ABL1, a common cause of drug resistance. sciety.org This approach led to the identification of three new analogues with higher predicted binding affinity than Dasatinib itself. sciety.org

De novo design algorithms, on the other hand, build new molecules from scratch or by modifying existing scaffolds. researchgate.netelsevier.es These methods can systematically explore vast chemical spaces to generate novel scaffolds with optimized properties such as potency, selectivity, and favorable physicochemical attributes. researchgate.net The aminothiazole core of Dasatinib is a common fragment used in such design strategies. sciety.org Scaffold hopping is another related technique where the core structure of a known active compound like Dasatinib is replaced with a structurally different but functionally similar moiety to discover new chemical classes of inhibitors. mdpi.com These computational approaches accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing. mdpi.comresearchgate.net

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into Dasatinib research to analyze complex biological data and predict therapeutic outcomes. These advanced computational tools can identify patterns and relationships that are not apparent through traditional analysis.

ML models, such as Support Vector Machines (SVM), Random Forest (RF), and k-nearest neighbors (K-NN), have been trained on bioactivity data of known kinase inhibitors to repurpose drugs for new indications. researchgate.netnih.gov In one study, an SVM model was used to screen an FDA-approved drug library to find new inhibitors for Tyrosine-protein kinase Src, a target of Dasatinib. researchgate.netnih.gov This approach identified several potential leads that were then validated using molecular docking and dynamics simulations. researchgate.netnih.gov

Advanced Analytical Methodologies for C29h29cln6o2 Research

Spectroscopic Techniques for Structural Characterization of C29H29ClN6O2 in Research (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of Tepotinib (this compound) relies on a combination of sophisticated spectroscopic techniques. Regulatory bodies and research studies confirm the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the complete structural elucidation of Tepotinib hydrochloride hydrate. fda.gov.tweuropa.eu

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectral data from research publications is often proprietary, certificates of analysis for Tepotinib reference standards include full characterization data, such as ¹H NMR and ¹³C NMR, which are fundamental for confirming the identity and structure of the compound. daicelpharmastandards.com

Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation pattern of Tepotinib, further confirming its structure. High-resolution mass spectrometry is often coupled with liquid chromatography (LC-MS) for precise mass determination. In studies of Tepotinib, electrospray ionization (ESI) is a common technique. The mass transitions of Tepotinib are well-documented in various LC-MS/MS methods, providing a basis for its specific detection and quantification. japsonline.comresearchgate.net

A combination of biophysical methods, including mass spectrometry, has been used to investigate the binding of Tepotinib to its target protein, MET. nih.govnih.gov These studies provide insights into the structural interactions that are key to its mechanism of action.

Key Mass Spectrometric Parameters for Tepotinib Analysis

Analyte Precursor Ion (m/z) Product Ion(s) (m/z) Ionization Mode Reference
Tepotinib 493.23 296.17 Positive ESI japsonline.com
Tepotinib 493.03 112.03 Positive MRM researchgate.net

This table presents a selection of reported mass spectrometric parameters for Tepotinib analysis.

Chromatographic Methods for Purity Assessment and Quantification of this compound in Research Matrices (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of Tepotinib and for its quantification in various matrices, including pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely reported method.

High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the quantitative analysis of Tepotinib in bulk drug and tablet dosage forms, as well as for the determination of the drug in the presence of its impurities. ijpsr.combbrc.inhumanjournals.com These methods are designed to be simple, rapid, precise, and reproducible, adhering to guidelines from the International Conference on Harmonization (ICH).

Commonly, these methods utilize a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate or ammonium (B1175870) formate) and an organic solvent like acetonitrile. ijpsr.comjapsonline.com Detection is most often performed using a photodiode array (PDA) detector at a wavelength where Tepotinib exhibits significant absorbance, such as 263 nm or 284 nm. ijpsr.comjapsonline.com The linearity of these methods has been established over various concentration ranges, for example, from 10-60 µg/ml. ijpsr.com

Gas Chromatography (GC) is less commonly used for the analysis of large, non-volatile molecules like Tepotinib unless derivatization is employed. Current literature primarily focuses on HPLC and LC-MS based methods for its analysis.

Summary of Selected RP-HPLC Methods for Tepotinib Analysis

Stationary Phase Mobile Phase Flow Rate (ml/min) Detection Wavelength (nm) Application Reference
Inertsil ODS C18 (250x4.6mm, 5µ) (0.01M) KH₂PO₄ (pH 2.5) & Acetonitrile (50:50 v/v) 1.0 263 Quantitative analysis in the presence of impurities ijpsr.com
Agilent Eclipse C18 (150x4.6mm, 3.5µ) Buffer & Acetonitrile (50:50) 1.0 254 Bulk and pharmaceutical dosage form analysis bbrc.in
Ascentis C18 (150mm x 4.6mm, 2.7µm) Acetonitrile & 0.1% OPA (50:50) 1.0 310 Estimation in pharmaceutical dosage forms humanjournals.com

This table provides an overview of various published RP-HPLC methods for the analysis of Tepotinib.

Crystallographic and Cryo-EM Studies of this compound-Protein Complexes

The three-dimensional structure of Tepotinib in complex with its biological target, the MET kinase domain, has been extensively studied using X-ray crystallography. These studies are fundamental to understanding its mechanism of action at a molecular level and for the rational design of new inhibitors.

X-ray Crystallography has provided high-resolution structures of Tepotinib bound to both wild-type and mutant forms of the MET kinase domain. nih.govnih.gov These crystal structures reveal the precise binding mode of Tepotinib within the ATP-binding site of the enzyme. A key interaction highlighted is the π-stacking between the pyridazinone ring of Tepotinib and the sidechain of the amino acid tyrosine 1230 (Y1230) in the activation loop of MET. nih.gov The co-crystal structure of Tepotinib with MET (PDB ID: 4R1V) shows the compound in a U-shaped conformation, with the benzonitrile (B105546) and methylpiperidine groups exposed to the solvent, providing opportunities for the design of related compounds. researchgate.net

Crystal structures of Tepotinib in complex with various MET mutants, such as Y1235D, Y1234E/Y1235E, and F1200I, have also been determined, offering insights into how mutations can affect drug binding and residence time. nih.govrcsb.org

Cryo-electron microscopy (Cryo-EM) has been utilized to determine the structure of the larger MET:HGF (Hepatocyte Growth Factor) complex, which provides the broader context for MET activation. nih.gov While specific Cryo-EM studies focusing solely on Tepotinib-protein complexes are not widely reported, this technique is becoming increasingly important in structural biology for large and flexible protein complexes. dana-farber.org

Publicly Available Crystal Structures of Tepotinib-MET Kinase Complexes

PDB ID Description Resolution (Å) Reference
4R1V Crystal structure of c-MET in complex with Tepotinib Not specified in search results researchgate.net

This table lists examples of publicly available Protein Data Bank (PDB) entries for Tepotinib-MET complexes.

Advanced Bioanalytical Methodologies for this compound in Biological Systems (e.g., LC-MS/MS for metabolite identification)

The analysis of Tepotinib and its metabolites in complex biological matrices such as plasma, urine, feces, and human liver microsomes (HLM) necessitates the use of highly sensitive and specific bioanalytical methods. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS for Quantification and Metabolite Profiling: Validated LC-MS/MS methods have been developed for the quantification of Tepotinib in plasma. japsonline.comresearchgate.net These methods demonstrate high precision and accuracy, with a linear range suitable for clinical and preclinical studies, for instance, from 1.5 to 1200 ng/mL in plasma. japsonline.com Sample preparation often involves protein precipitation to extract the analyte from the biological matrix. japsonline.commdpi.com

Radiolabeled [¹⁴C]-Tepotinib has been used in mass balance studies to trace the drug's absorption, distribution, metabolism, and excretion. nih.gov In these studies, metabolite profiling and structure elucidation in plasma, urine, and feces were performed using UPLC coupled to high-resolution mass spectrometry. nih.gov

Metabolite Identification: A significant application of advanced bioanalytical methods is the identification of Tepotinib's metabolites. One major circulating plasma metabolite, M506, has been identified. fda.gov.tw Research has focused on characterizing the phase I metabolites of Tepotinib generated from in vitro incubations with human liver microsomes. nih.govmdpi.com These studies have used LC-MS/MS to identify and characterize unstable reactive intermediates, such as iminium ions, by trapping them with agents like potassium cyanide to form stable adducts. nih.govmdpi.com This work has led to the characterization of several phase I metabolites and has provided insights into the bioactivation pathways of Tepotinib, suggesting that the piperidine (B6355638) ring is a site of metabolic activity. nih.govmdpi.comresearchgate.net

Key LC-MS/MS Method Parameters for Tepotinib in Biological Matrices

Matrix LC Column Mobile Phase Key Findings Reference
Plasma Zorbax C18 (2.1 x 100 mm, 3 µm) 0.1% HCOOH and Acetonitrile (15:85) Quantification range of 1.5–1200 ng/mL japsonline.com
Human Liver Microsomes (HLM) C18 column Isocratic mobile phase Quantification range of 5–500 ng/mL, LOD 0.4759 ng/mL, LOQ 1.4421 ng/mL mdpi.com
Plasma, Urine, Feces UPLC with CSH fluoro-phenyl column Gradient of ammonium acetate (B1210297) and acetonitrile Metabolite profiling and structure elucidation using [¹⁴C]-Tepotinib nih.gov

This table summarizes key aspects of LC-MS/MS methodologies used in the bioanalysis of Tepotinib.

Future Research Directions and Open Questions for C29h29cln6o2

Emerging Research Paradigms and Unexplored Avenues for Ponatinib (B1185)

Ponatinib, a potent third-generation tyrosine kinase inhibitor (TKI), has significantly altered the treatment landscape for Philadelphia chromosome-positive (Ph+) leukemias, particularly for patients with the T315I mutation who are resistant to other TKIs. nih.govnih.gov While its efficacy in this setting is well-established, emerging research paradigms are focused on expanding its therapeutic applications and understanding its broader biological effects.

One of the most promising new paradigms is the exploration of ponatinib in chemotherapy-free combination regimens. researchgate.net Early clinical data suggests that combining ponatinib with agents like blinatumomab, a bispecific T-cell engager, could lead to high rates of complete molecular response and potentially curative outcomes in Ph+ acute lymphoblastic leukemia (ALL), reducing the need for cytotoxic chemotherapy and allogeneic stem cell transplantation. nih.govtargetedonc.com Future research will likely focus on optimizing these combinations, determining the ideal sequencing of therapies, and identifying patient populations most likely to benefit.

Another largely unexplored avenue is the repurposing of ponatinib for malignancies beyond Ph+ leukemias. Preclinical studies have shown its activity against other kinases implicated in cancer, such as FGFR, RET, and KIT. nih.govresearchgate.net This suggests potential applications in solid tumors like thyroid cancer, gastrointestinal stromal tumors (GIST), and certain types of lung cancer driven by these mutations. nih.gov Further clinical investigation into these areas is a critical future direction.

The role of ponatinib in disrupting alternative lengthening of telomeres (ALT), a mechanism used by some cancers to achieve immortality, is a novel and exciting area of research. nih.gov Recent findings indicate that ponatinib can provoke telomeric dysfunction in ALT-positive cancer cells, suggesting a completely new therapeutic application for this compound. nih.gov This opens up avenues for studying ponatinib in ALT-dependent cancers, such as certain sarcomas and glioblastomas.

Furthermore, the potential of ponatinib as an inhibitor of PD-L1, a key immune checkpoint protein, presents a paradigm-shifting opportunity. acs.org In silico screening and subsequent in vitro and in vivo validation have suggested that ponatinib can bind to PD-L1, reduce its expression in tumors, and enhance anti-tumor T-cell activity. acs.org This dual function as a kinase inhibitor and a potential immune checkpoint inhibitor is a fertile ground for future research, particularly in the context of combination immunotherapies.

Research ParadigmKey Findings and RationalePotential Future Directions
Chemotherapy-Free Combinations High efficacy in combination with blinatumomab in Ph+ ALL. nih.govresearchgate.netOptimization of combination regimens, sequencing, and patient selection.
Repurposing for Solid Tumors Activity against FGFR, RET, and KIT kinases. nih.govresearchgate.netClinical trials in thyroid cancer, GIST, and lung cancer with relevant mutations.
Targeting ALT Cancers Induces telomeric dysfunction in ALT-positive cells. nih.govInvestigation in ALT-dependent cancers like sarcomas and glioblastomas.
Immunomodulatory Effects Potential PD-L1 inhibitor, enhances T-cell activity. acs.orgDevelopment as a dual-function immuno-oncology agent; combination with other immunotherapies.

Challenges and Opportunities in Ponatinib Research

The primary challenge in ponatinib research and clinical use is managing its significant cardiovascular toxicity, particularly the risk of arterial occlusive events (AOEs). nih.govnih.gov This has led to a boxed warning and a temporary market suspension in the past. nih.govajmc.com A major opportunity lies in the development of strategies to mitigate these risks. Dose-optimization studies, such as the OPTIC trial, have shown that a response-based dosing strategy (starting at a higher dose and reducing it upon achieving a response) can maintain efficacy while significantly lowering the incidence of AOEs. nih.govyoutube.com Further research into predictive biomarkers for cardiovascular toxicity is crucial to identify patients at high risk.

Another challenge is the emergence of resistance to ponatinib, although less common than with earlier-generation TKIs. Understanding the mechanisms of resistance is an ongoing area of research. This also presents an opportunity to develop next-generation inhibitors or combination therapies that can overcome ponatinib resistance.

The high potency of ponatinib is both an opportunity and a challenge. While it is effective against a broad range of mutations, this lack of specificity may contribute to its side effect profile. nih.govfiercebiotech.com A significant opportunity exists in the field of medicinal chemistry to re-engineer the ponatinib molecule to retain its efficacy against target kinases like BCR-ABL, particularly the T315I mutant, while reducing its effects on off-target kinases that may mediate cardiotoxicity. nih.govaacrjournals.org The development of analogues with improved safety profiles is a key future goal. aacrjournals.org

Furthermore, the high cost of ponatinib presents a challenge to its widespread accessibility. Research into more cost-effective manufacturing processes or the development of equally effective but less expensive alternatives is a long-term opportunity.

ChallengeOpportunityResearch Focus
Cardiovascular Toxicity Dose-optimization and risk mitigation strategies. nih.govyoutube.comPredictive biomarkers for toxicity; development of safer analogues. aacrjournals.org
Drug Resistance Understanding resistance mechanisms.Development of next-generation TKIs and combination therapies.
Broad Target Profile High potency against multiple mutations. nih.govfiercebiotech.comRe-engineering for increased target specificity to reduce off-target effects. nih.govaacrjournals.org
Cost and Accessibility Improving patient access.Cost-effective synthesis; development of alternative therapies.

Potential for Ponatinib as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. nih.gov Ponatinib's well-characterized and potent inhibition of multiple kinases makes it a valuable tool for chemical biology research. nih.gov Its ability to potently inhibit BCR-ABL, including the T315I "gatekeeper" mutation, has already established it as a critical probe for studying the mechanisms of TKI resistance in CML. nih.govmdpi.com

Beyond its use in cancer research, ponatinib can serve as a probe to elucidate the physiological and pathophysiological roles of its other targets, such as FGFR, RET, and Src family kinases. nih.gov For instance, by using ponatinib to inhibit these kinases in various cellular and animal models, researchers can dissect their roles in development, signaling, and disease processes outside of oncology.

Its recently discovered activities, such as the disruption of ALT and potential inhibition of PD-L1, open up new possibilities for its use as a research probe. nih.govacs.org It can be used to investigate the molecular machinery of ALT and to explore the interplay between kinase signaling and immune checkpoint regulation.

Target/PathwayApplication as a Research ProbeKey Considerations
BCR-ABL (T315I) Studying mechanisms of TKI resistance. nih.govmdpi.comWell-established use.
FGFR, RET, Src Elucidating the roles of these kinases in various biological processes. nih.govMulti-target profile requires careful experimental design and validation with other tools.
ALT Pathway Investigating the molecular mechanisms of alternative telomere lengthening. nih.govA novel and promising application.
PD-L1 Exploring the link between kinase signaling and immune checkpoint regulation. acs.orgRequires further validation of direct binding and functional effects.

Integration of Multi-Omics Data in Ponatinib Research

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is becoming increasingly crucial for a comprehensive understanding of drug action and resistance. nih.govnih.gov In the context of ponatinib research, multi-omics approaches can provide invaluable insights.

Genomic and transcriptomic analyses of patients before and after ponatinib treatment can help identify novel biomarkers of response and toxicity. nih.gov For example, integrating gene expression data with mutational profiles could lead to a more refined prediction of which patients will benefit most from ponatinib and which are at a higher risk for adverse events.

Proteomics can be used to map the signaling pathways that are modulated by ponatinib in cancer cells. nih.gov By quantifying changes in the phosphoproteome, researchers can gain a more detailed understanding of its on-target and off-target effects, potentially revealing new therapeutic targets and mechanisms of toxicity. researchgate.net

Metabolomic studies can uncover metabolic vulnerabilities in cancer cells that are induced by ponatinib treatment. This could open the door to novel combination therapies that exploit these metabolic dependencies to enhance the efficacy of ponatinib.

The ultimate goal of integrating multi-omics data is to build predictive models that can guide personalized treatment strategies with ponatinib. rsc.orgfrontiersin.org By combining data from multiple biological layers, it may be possible to create a "digital twin" of a patient's cancer, allowing for in silico testing of ponatinib's efficacy and toxicity before treatment is initiated. This represents a significant future direction for maximizing the therapeutic potential of ponatinib while minimizing its risks. nih.gov

Omics LayerApplication in Ponatinib ResearchPotential Outcomes
Genomics/Transcriptomics Identification of biomarkers for response and toxicity. nih.govPersonalized treatment strategies; improved patient selection.
Proteomics/Phosphoproteomics Mapping of on-target and off-target signaling pathways. researchgate.netnih.govDeeper understanding of mechanism of action and toxicity; identification of new targets.
Metabolomics Uncovering treatment-induced metabolic vulnerabilities.Novel combination therapies to enhance efficacy.
Integrated Multi-Omics Building predictive models for personalized medicine. rsc.orgfrontiersin.orgIn silico prediction of treatment outcomes; optimized dosing and combination strategies.

Q & A

Basic Research Questions

Q. How can researchers identify reliable sources for literature reviews on C₂₉H₂₉ClN₆O₂?

  • Methodological Answer : Prioritize peer-reviewed journals and primary literature (e.g., synthesis protocols, spectroscopic data) over secondary sources. Use databases like SciFinder or PubMed, applying filters for publication date and citation count to assess relevance. Evaluate source credibility by checking author affiliations, funding disclosures, and methodological transparency. Cross-reference findings with multiple studies to identify consensus or gaps .

Q. What criteria should guide the formulation of hypotheses for studying C₂₉H₂₉ClN₆O₂’s biological activity?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • Feasibility: Ensure access to instrumentation (e.g., HPLC for purity checks).
  • Novelty: Explore understudied targets (e.g., kinase inhibition) rather than well-characterized pathways.
  • Relevance: Align with therapeutic gaps (e.g., antimicrobial resistance). Validate hypotheses via preliminary docking studies or literature-based SAR (Structure-Activity Relationship) analysis .

Q. What experimental design principles are critical for synthesizing C₂₉H₂₉ClN₆O₂?

  • Methodological Answer :

  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, referencing protocols from analogous compounds.
  • Controls : Include negative controls (e.g., omitting the catalyst) to confirm reaction specificity.
  • Validation : Use orthogonal techniques (e.g., NMR, mass spectrometry) to confirm compound identity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for C₂₉H₂₉ClN₆O₂?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Discrepancies in IC₅₀ values may arise from differences in cell permeability or buffer composition.
  • Statistical Re-evaluation : Apply meta-analysis tools to assess data heterogeneity. For example, use funnel plots to detect publication bias or subgroup analysis to isolate confounding variables (e.g., solvent effects) .
  • Example Table :
StudyIC₅₀ (μM)Cell LineAssay Type
A0.5HEK293Fluorescence
B2.1HeLaLuminescence

Q. What strategies optimize the synthetic yield of C₂₉H₂₉ClN₆O₂ while minimizing byproducts?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use factorial design to test variables (e.g., temperature, stoichiometry). For instance, a 2³ factorial design can identify interactions between catalyst loading, reaction time, and solvent polarity.
  • Byproduct Analysis : Employ LC-MS to track intermediates and propose mechanistic pathways (e.g., SN1 vs. SN2). Adjust protecting groups or solvent polarity to suppress undesired pathways .

Q. How should researchers design experiments to validate C₂₉H₂₉ClN₆O₂’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation or hydrolysis products. Compare fragmentation patterns with synthetic standards .

Data Analysis & Interpretation

Q. What advanced spectroscopic techniques are recommended for characterizing C₂₉H₂₉ClN₆O₂’s stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals.
  • VCD (Vibrational Circular Dichroism) : Analyze chiral centers without crystallization. Compare experimental IR/VCD spectra with DFT-computed models .

Q. How can computational methods enhance the understanding of C₂₉H₂₉ClN₆O₂’s mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess conformational stability.
  • Free Energy Calculations : Use MM-GBSA to estimate binding affinities and identify key residues (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Ethical & Reporting Standards

Q. What are the best practices for reporting negative or inconclusive results in studies on C₂₉H₂₉ClN₆O₂?

  • Methodological Answer :

  • Transparency : Disclose all experimental parameters (e.g., failed crystallization attempts, inconsistent bioactivity).
  • Contextualization : Discuss how negative data refine hypotheses (e.g., solubility limitations affecting bioavailability). Use platforms like Zenodo for open-data sharing to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.